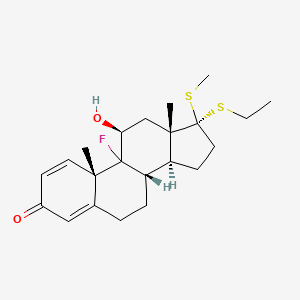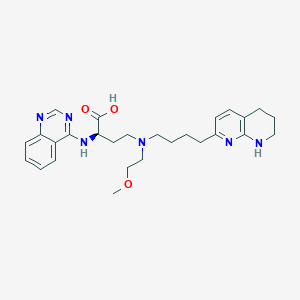
LV6IR0Rpu5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid typically involves multiple steps, including the formation of the quinazoline core, the introduction of the naphthyridine moiety, and the final coupling with the butanoic acid derivative. Common reagents used in these reactions include various amines, aldehydes, and acids, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as crystallization, distillation, and chromatography would be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield methoxyacetic acid, while reduction of the quinazoline ring could produce dihydroquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential as a therapeutic agent. Quinazoline derivatives are known for their activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound could be explored for its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular pathways involved in cell proliferation.
Industry
In industry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid likely involves the inhibition of specific enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, leading to the modulation of signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
What sets ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid apart is its unique combination of structural features, including the naphthyridine and quinazoline moieties, which may confer distinct biological activities and therapeutic potential.
Propriétés
Numéro CAS |
2376264-69-4 |
|---|---|
Formule moléculaire |
C27H36N6O3 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(2R)-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C27H36N6O3/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32)/t24-/m1/s1 |
Clé InChI |
CWOFQJBATWQSHL-XMMPIXPASA-N |
SMILES isomérique |
COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CC[C@H](C(=O)O)NC3=NC=NC4=CC=CC=C43 |
SMILES canonique |
COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)O)NC3=NC=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


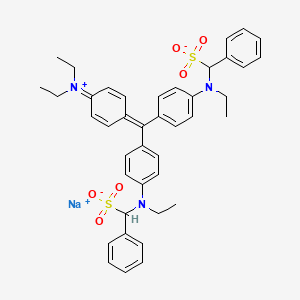
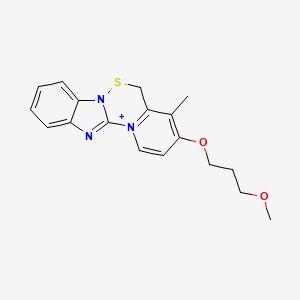
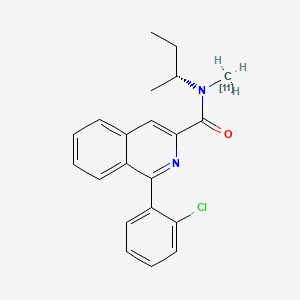

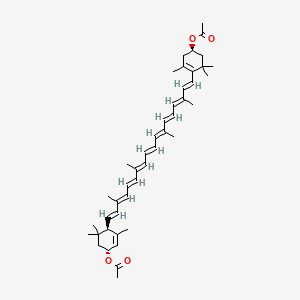


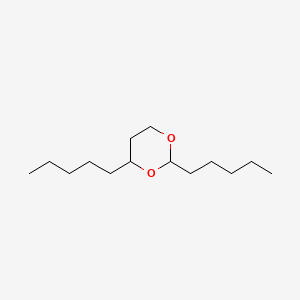
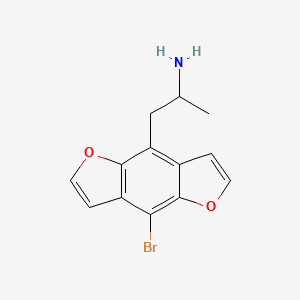
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
